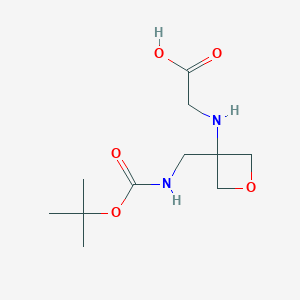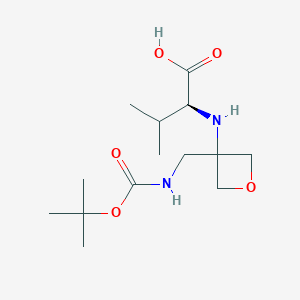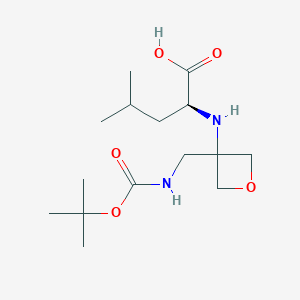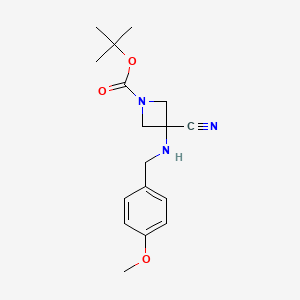
Palmitoyl Ethanolamide-d4
Übersicht
Beschreibung
Palmitoyl Ethanolamide-d4 is a deuterated form of Palmitoyl Ethanolamide, an endogenous fatty acid amide. It is used as an internal standard for the quantification of Palmitoyl Ethanolamide by gas chromatography or liquid chromatography-mass spectrometry. Palmitoyl Ethanolamide is known for its anti-inflammatory and analgesic properties and is a derivative of the endocannabinoid arachidonoyl ethanolamide .
Wissenschaftliche Forschungsanwendungen
Palmitoyl Ethanolamide-d4 is widely used in scientific research due to its stable isotope labeling, which allows for accurate quantification and analysis. Its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Palmitoyl Ethanolamide.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its anti-inflammatory and analgesic properties, particularly in the treatment of chronic pain and inflammation.
Industry: Used in the development of pharmaceuticals and dietary supplements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Palmitoyl Ethanolamide-d4 involves the incorporation of deuterium atoms into the Palmitoyl Ethanolamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the amidation of palmitic acid with deuterated ethanolamine under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Palmitoyl Ethanolamide-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Palmitic acid.
Reduction: Primary amines.
Substitution: Various substituted ethanolamides.
Wirkmechanismus
Palmitoyl Ethanolamide-d4 exerts its effects through several molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α): It activates PPAR-α, which regulates the expression of genes involved in inflammation and metabolism.
Cannabinoid-Like G-Coupled Receptors: It has affinity for receptors such as GPR55 and GPR119, which are involved in pain and inflammation modulation.
Mast Cell Modulation: It downregulates hyperactive mast cells, reducing the release of pro-inflammatory mediators
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleoyl Ethanolamide: Another N-acylethanolamine with similar anti-inflammatory properties.
Stearoyl Ethanolamide: Similar in structure but with a stearic acid moiety instead of palmitic acid.
Arachidonoyl Ethanolamide (Anandamide): An endocannabinoid with similar signaling properties.
Uniqueness
Palmitoyl Ethanolamide-d4 is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its specific interaction with PPAR-α and cannabinoid-like receptors also distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
7,7,8,8-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i9D2,10D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYVTAGFYLMHSO-YQUBHJMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Benzyl-2-thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049867.png)
![2-Thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049875.png)






![2-[[3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8049926.png)



![4-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)butanoic acid](/img/structure/B8049957.png)
